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Compound of Interest

Compound Name:
4-Hydroxy-3,5-

diiodobenzohydrazide

CAS No.: 89011-17-6

Cat. No.: B3058341

Get Quote

Executive Summary & Strategic Value
4-Hydroxy-3,5-diiodobenzaldehyde (CAS: 1948-40-9) is a dense, halogenated aromatic

scaffold that serves as a critical "linchpin" intermediate in medicinal chemistry. Its structural

uniqueness lies in its amphibious reactivity:

Electrophilic Aldehyde: Ready for condensation reactions (Schiff base, Knoevenagel,

Claisen-Schmidt).

Nucleophilic Phenol: Highly acidic (pKₐ ~6.5) due to the electron-withdrawing inductive effect

of the two ortho-iodine atoms, facilitating facile O-alkylation.

Labile Aryl Iodides: Two high-value handles for Palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Sonogashira), allowing for the rapid construction of complex biaryl architectures.

Research Application: This molecule is the primary precursor for thyromimetic agents

(thyroxine analogs), xanthene dyes (Rose Bengal derivatives), and halogenated antimicrobial

Schiff bases.
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Critical Handling & Pre-Synthesis Considerations
Before initiating any workflow, researchers must account for the specific physicochemical

constraints of di-halogenated phenols.

Parameter Specification Operational Implication

Light Sensitivity High (C-I bond lability)

CRITICAL: All reactions and

rotary evaporation must be

performed under low-light

conditions or with vessels

wrapped in aluminum foil to

prevent radical deiodination.

Solubility Lipophilic / Low in Water

Insoluble in water. Sparingly

soluble in CHCl₃.[1] Best

solvents: DMSO, DMF, or hot

Ethanol/Methanol.

Phenol Acidity
Enhanced (pKₐ ~6.5 vs 10 for

phenol)

The ortho-iodines stabilize the

phenoxide anion. Bases like

K₂CO₃ are sufficient for

deprotonation; strong bases

(NaH) may cause side

reactions.

Molecular Weight 373.91 g/mol

High atom economy penalty.

Ensure stoichiometry is

calculated precisely to avoid

waste of the heavy starting

material.

Module A: The Aldehyde Vector (Condensation
Protocols)
The aldehyde functionality is the most accessible vector for diversification. The bulky iodine

atoms at positions 3 and 5 exert steric pressure, often slowing nucleophilic attack at the

carbonyl carbon. Reaction times must be extended compared to non-halogenated analogs.
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Protocol 3.1: Synthesis of Antimicrobial Schiff Bases
(Imines)
Target: Formation of the C=N bond for bioactive ligand synthesis.

Mechanism: Nucleophilic attack of the primary amine on the carbonyl, followed by acid-

catalyzed dehydration.

Reagents:

4-Hydroxy-3,5-diiodobenzaldehyde (1.0 equiv)[1]

Primary Aromatic Amine (e.g., 4-fluoroaniline) (1.0 equiv)

Solvent: Absolute Ethanol (anhydrous)

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 mmol of 4-hydroxy-3,5-diiodobenzaldehyde in 15 mL of hot

absolute ethanol (60°C). Ensure complete dissolution; the solution should be clear yellow.

Addition: Add 1.0 mmol of the amine dropwise. If the amine is a solid, dissolve it in minimal

ethanol first.

Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium toward the imine.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Note: Standard benzaldehydes take

2 hours; the steric bulk of iodines requires longer reflux.

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the

aldehyde spot (Rf ~0.6).

Isolation: Cool to room temperature, then refrigerate at 4°C overnight. The heavy iodine

atoms usually facilitate crystallization.
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Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from

Ethanol/DMF (9:1) if necessary.

Protocol 3.2: Claisen-Schmidt Condensation (Chalcone
Synthesis)
Target: Synthesis of 1,3-diaryl-2-propen-1-ones (Chalcones) for anticancer screening.

Reagents:

4-Hydroxy-3,5-diiodobenzaldehyde (1.0 equiv)[1]

Acetophenone derivative (1.0 equiv)[2][3]

Base: 40% NaOH (aq) or KOH pellets

Solvent: Ethanol or PEG-400 (Green alternative)

Step-by-Step Methodology:

Preparation: In a 50 mL round-bottom flask, mix 1.0 mmol of the aldehyde and 1.0 mmol of

acetophenone in 10 mL Ethanol.

Basification: Add 1 mL of 40% NaOH solution dropwise with vigorous stirring. The solution

will likely turn deep red/orange due to the formation of the phenoxide anion.

Reaction: Stir at room temperature for 24 hours.

Scientist's Note: Do not heat aggressively.[4] High heat in strong base can cause the

Cannizzaro reaction or degradation of the iodine-carbon bonds.

Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (pH ~3-4). This

re-protonates the phenol and precipitates the chalcone.

Workup: Filter the solid. Wash with water until neutral. Recrystallize from ethanol.

Module B: The Aryl-Iodide Vector (Cross-Coupling)
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This is the high-value module. The C-I bond is weaker than C-Br or C-Cl, making oxidative

addition by Palladium facile. However, the free phenol is a catalyst poison. It can coordinate to

the Pd center or undergo oxidative side-reactions.

Strategic Directive: Always protect the phenol (O-alkylation) before attempting Suzuki or

Sonogashira coupling.

Protocol 4.1: O-Protection (Methylation)
Dissolve aldehyde in DMF.

Add 1.5 equiv K₂CO₃ and 1.2 equiv Methyl Iodide (MeI).

Stir at RT for 3 hours.

Precipitate in water. Yields >90% of 4-methoxy-3,5-diiodobenzaldehyde.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling
Target: 3,5-diarylbenzaldehyde derivatives.

Reagents:

Substrate: 4-methoxy-3,5-diiodobenzaldehyde (1.0 equiv)

Boronic Acid: Phenylboronic acid (2.5 equiv - excess required for double coupling)

Catalyst: Pd(PPh₃)₄ (5 mol%)

Base: Na₂CO₃ (2M aqueous solution)

Solvent: Toluene:Ethanol (4:1)

Methodology:

Degassing: Combine solvent, substrate, and boronic acid. Sparge with Argon for 15 mins.

Oxygen is the enemy of this reaction.

Catalyst Addition: Add Pd(PPh₃)₄ and base under Argon flow.
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Reflux: Heat to 90°C for 12 hours.

Workup: Extract with Ethyl Acetate. The product will be the terphenyl derivative (3,5-

diphenyl-4-methoxybenzaldehyde).

Visualizations & Pathways
Divergent Synthesis Map
The following diagram illustrates the strategic branching from the core scaffold.
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Figure 1: Divergent synthetic pathways from the 4-hydroxy-3,5-diiodobenzaldehyde core.

Mechanistic Flow: Claisen-Schmidt Condensation
Detailed logic for the base-catalyzed formation of the chalcone.[2][3]
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Step 1: Enolate Formation
Acetophenone + OH- -> Enolate Anion

Step 2: Nucleophilic Attack
Enolate attacks Diiodobenzaldehyde Carbonyl

Step 3: Alkoxide Intermediate
Formation of Beta-hydroxy ketone

Step 4: Dehydration (E1cB)
Loss of water to form alpha,beta-unsaturated system

 Heat/Time

Final Product: Chalcone
(Yellow Precipitate)

Click to download full resolution via product page

Figure 2: Step-wise mechanism for the base-catalyzed condensation reaction.
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Chemical Properties & Safety:PubChem. "4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2."

[1] 12

Iodination & Functionalization:RSC Advances. "Efficient and sustainable laccase-catalyzed

iodination of p-substituted phenols." (Provides context on the stability and synthesis of the

diiodo core). 13[2][4][5][6][9][10][11][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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